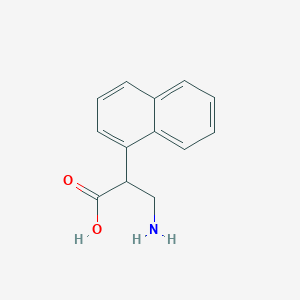

3-Amino-2-(naphthalen-1-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-2-naphthalen-1-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-8-12(13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJNCOMXRFGWCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Asymmetric Synthesis of 3-Amino-2-(naphthalen-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-(naphthalen-1-yl)propanoic acid is a chiral β-amino acid derivative of significant interest in medicinal chemistry due to its potential applications as a building block in the synthesis of peptidomimetics and other biologically active molecules. This guide provides a comprehensive overview of a robust and stereoselective synthetic pathway to this target compound. The presented strategy relies on a chiral auxiliary-mediated asymmetric conjugate addition of a protected amine to an α,β-unsaturated carbonyl compound, ensuring high diastereoselectivity and enabling access to the desired enantiomerically enriched product. This document will delve into the mechanistic rationale behind each synthetic step, provide detailed experimental protocols, and present the relevant data in a clear and concise manner.

Introduction

β-Amino acids are valuable structural motifs in the design of novel therapeutic agents. Their incorporation into peptide sequences can impart resistance to enzymatic degradation, induce specific secondary structures, and modulate biological activity. The 2-(naphthalen-1-yl) substituent introduces a bulky, lipophilic group that can be crucial for binding to specific biological targets. Consequently, the development of efficient and stereoselective synthetic routes to enantiomerically pure this compound is of paramount importance for advancing drug discovery programs.

The synthetic approach detailed herein is centered around the well-established principles of asymmetric synthesis, utilizing a chiral auxiliary to control the stereochemical outcome of a key carbon-nitrogen bond-forming reaction. This strategy offers a reliable and scalable method for the preparation of the target molecule in high optical purity.

Overall Synthetic Strategy

The synthesis of this compound is designed as a three-stage process. The initial stage focuses on the preparation of a key intermediate, a chiral N-enoyl oxazolidinone, which will serve as the Michael acceptor. The second stage involves the diastereoselective conjugate addition of a protected amine to this Michael acceptor. The final stage is a deprotection sequence to unveil the desired β-amino acid.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of the Chiral Michael Acceptor

The cornerstone of this asymmetric synthesis is the preparation of a chiral α,β-unsaturated imide, which will direct the stereoselective introduction of the amino group. This is achieved through a two-step sequence starting from 1-naphthaldehyde.

Step 1.1: Horner-Wadsworth-Emmons Olefination

The synthesis commences with a Horner-Wadsworth-Emmons reaction between 1-naphthaldehyde and a phosphonate ester, such as triethyl phosphonoacetate, to construct the α,β-unsaturated ester backbone. This reaction is highly E-selective, affording the desired trans-alkene geometry.

Caption: Horner-Wadsworth-Emmons olefination to form the α,β-unsaturated ester.

Step 1.2: Saponification and Amidation with a Chiral Auxiliary

The resulting ethyl ester is then saponified to the corresponding carboxylic acid, (E)-3-(naphthalen-1-yl)acrylic acid. This acid is subsequently coupled with a chiral auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, using a standard peptide coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This step generates the key chiral Michael acceptor.

Experimental Protocol: Synthesis of (4R,5S)-4-methyl-3-((E)-3-(naphthalen-1-yl)acryloyl)-5-phenyl-2-oxazolidinone

-

Saponification: To a solution of ethyl (E)-3-(naphthalen-1-yl)acrylate (1.0 eq) in a mixture of THF and water (2:1) is added lithium hydroxide (1.5 eq). The reaction mixture is stirred at room temperature for 4 hours. The organic solvent is removed under reduced pressure, and the aqueous layer is acidified with 1 M HCl. The resulting precipitate is filtered, washed with water, and dried to afford (E)-3-(naphthalen-1-yl)acrylic acid.

-

Amidation: To a solution of (E)-3-(naphthalen-1-yl)acrylic acid (1.0 eq) and (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.1 eq) in dichloromethane at 0 °C is added DCC (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is stirred at 0 °C for 30 minutes and then at room temperature overnight. The reaction mixture is filtered to remove the dicyclohexylurea byproduct, and the filtrate is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |

| Ethyl (E)-3-(naphthalen-1-yl)acrylate | 226.27 | 1.0 | User-defined |

| Lithium Hydroxide | 23.95 | 1.5 | Calculated |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 177.20 | 1.1 | Calculated |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.2 | Calculated |

Stage 2: Diastereoselective Conjugate Addition

With the chiral Michael acceptor in hand, the next critical step is the diastereoselective 1,4-conjugate addition of a protected amine. Benzylamine is a suitable choice as the nitrogen nucleophile, as the benzyl group can be readily removed in the final deprotection step. The stereochemical outcome of this reaction is dictated by the chiral auxiliary, which effectively shields one face of the molecule, forcing the incoming nucleophile to attack from the less sterically hindered face. The use of a Lewis acid can enhance the diastereoselectivity of the addition.

Caption: Diastereoselective conjugate addition of benzylamine.

Experimental Protocol: Diastereoselective Conjugate Addition of Benzylamine

-

To a solution of the chiral N-enoyl oxazolidinone (1.0 eq) in a suitable solvent such as dichloromethane at -78 °C is added a Lewis acid, for example, magnesium bromide diethyl etherate (MgBr₂·OEt₂) (1.2 eq).

-

After stirring for 30 minutes, benzylamine (1.5 eq) is added dropwise.

-

The reaction mixture is stirred at -78 °C for 6 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The major diastereomer is then isolated by column chromatography.

Stage 3: Deprotection

The final stage of the synthesis involves the removal of both the chiral auxiliary and the N-benzyl protecting group to yield the target this compound.

Step 3.1: Cleavage of the Chiral Auxiliary

The oxazolidinone auxiliary can be cleaved under mild basic conditions, for instance, using lithium hydroperoxide (LiOOH), prepared in situ from lithium hydroxide and hydrogen peroxide. This method typically affords the N-protected β-amino acid without epimerization at the newly formed stereocenter.

Step 3.2: N-Debenzylation

The N-benzyl group is commonly removed by catalytic hydrogenation. This is typically carried out using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

Experimental Protocol: Deprotection Sequence

-

Auxiliary Cleavage: The protected β-amino acid derivative (1.0 eq) is dissolved in a mixture of THF and water (3:1). The solution is cooled to 0 °C, and an aqueous solution of hydrogen peroxide (4.0 eq) and lithium hydroxide (2.0 eq) is added. The reaction is stirred at 0 °C for 4 hours. The reaction is then quenched with an aqueous solution of sodium sulfite. The organic solvent is removed under reduced pressure, and the aqueous layer is washed with dichloromethane to remove the recovered chiral auxiliary. The aqueous layer is then acidified with 1 M HCl and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the N-benzyl protected β-amino acid.

-

N-Debenzylation: The N-benzyl protected β-amino acid (1.0 eq) is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature overnight. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the final product, this compound.

| Reaction Stage | Key Transformation | Typical Yield | Diastereomeric/Enantiomeric Excess |

| Stage 1 | Synthesis of Chiral Michael Acceptor | 70-85% | N/A |

| Stage 2 | Diastereoselective Conjugate Addition | 80-95% | >95% de |

| Stage 3 | Deprotection | 85-95% | >99% ee after purification |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and highly stereoselective method for the preparation of this compound. The use of a well-established chiral auxiliary ensures excellent control over the stereochemistry of the key conjugate addition step. The protocols provided are based on established chemical transformations and can be adapted for the synthesis of analogues with different substitution patterns. This guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the synthesis of this important chiral building block for further investigation and application.

References

- Horner, L.; Hoffmann, H.; Wippel, H. G.; Klahre, G. Chemische Berichte1959, 92 (10), 2499–2505. (General procedure for Horner-Wadsworth-Emmons reaction)

- Evans, D. A.; Bartroli, J.; Shih, T. L. Journal of the American Chemical Society1981, 103 (8), 2127–2129. (Seminal work on the use of chiral oxazolidinones in asymmetric synthesis)

- Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Journal of the American Chemical Society1997, 119 (28), 6496–6511. (Detailed protocols for the use of pseudoephedrine as a chiral auxiliary, which can be analogous to oxazolidinone chemistry)

- Gage, J. R.; Evans, D. A. Organic Syntheses1990, 68, 83.

- Crimmins, M. T.; King, B. W. The Journal of Organic Chemistry1996, 61 (13), 4192–4193.

- Sajiki, H.; Kume, A.; Hattori, K.; Hirota, K. Tetrahedron Letters2002, 43 (40), 7251–7254.

-

Aza‐Michael Reaction: A Decade Later – Is the Research Over?. Advanced Synthesis & Catalysis. [Link]

-

Asymmetric Michael Addition. Organic Reactions. [Link]

(R)-3-Amino-2-(naphthalen-1-yl)propanoic Acid: A Scaffolding Approach to Unlocking Novel Biological Activities

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Untapped Potential of a Chiral Building Block

(R)-3-Amino-2-(naphthalen-1-yl)propanoic acid is a chiral, non-proteinogenic amino acid that presents a unique structural motif for medicinal chemistry and drug discovery. Its rigid naphthalene moiety, coupled with the stereochemistry of the aminopropanoic acid backbone, offers a compelling scaffold for the design of novel therapeutic agents. While direct and extensive biological activity data for this specific molecule remains limited in publicly accessible literature, its structural components are prevalent in a variety of biologically active compounds. This guide will delve into the potential biological activities of (R)-3-Amino-2-(naphthalen-1-yl)propanoic acid by examining its structural analogs and the broader class of naphthalene-containing molecules. We will explore potential therapeutic targets, propose experimental workflows for activity screening, and discuss the synthetic versatility that makes this compound an attractive starting point for drug development campaigns.

The core value of (R)-3-Amino-2-(naphthalen-1-yl)propanoic acid lies in its potential as a key building block in peptide synthesis and as a scaffold for small molecule drug design. The naphthalene group can enhance hydrophobic interactions with biological targets, a property often leveraged in the development of bioactive peptides and pharmaceuticals for indications in oncology and neurology.[1] This guide serves as a foundational resource for researchers looking to explore the therapeutic promise of this intriguing molecule.

I. The Naphthalene Moiety: A Privileged Scaffold in Medicinal Chemistry

The naphthalene ring system is a well-established "privileged scaffold" in drug discovery, featured in numerous approved drugs and clinical candidates.[2] Its rigid, bicyclic aromatic structure provides a versatile platform for introducing various functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The diverse biological activities associated with naphthalene-based compounds underscore the potential of (R)-3-Amino-2-(naphthalen-1-yl)propanoic acid.

Established Biological Activities of Naphthalene-Containing Compounds:

-

Anti-inflammatory Activity: A prominent example is Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), which is chemically (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid.[3] This structural similarity suggests that (R)-3-Amino-2-(naphthalen-1-yl)propanoic acid could be investigated for similar cyclooxygenase (COX) inhibitory activity or other anti-inflammatory mechanisms.

-

Anticancer Properties: Naphthalene derivatives have been reported to exhibit potent antitumor activities.[2] For instance, certain naphthalene-containing enamides act as inhibitors of tubulin assembly, a critical process in cell division, leading to cytotoxic effects against cancer cell lines.[4][5]

-

Antimicrobial and Antiviral Effects: The naphthalene nucleus is found in compounds with reported antimicrobial and antiviral activities, highlighting its potential in combating infectious diseases.[2]

II. Potential Biological Targets and Therapeutic Areas

Based on the activities of its structural analogs, we can hypothesize several potential biological targets and therapeutic areas for (R)-3-Amino-2-(naphthalen-1-yl)propanoic acid.

A. Inflammation and Pain

Given the structural relationship to Naproxen, a primary area of investigation should be its potential as an anti-inflammatory agent.

Proposed Mechanism of Action: Inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to the biosynthesis of prostaglandins involved in inflammation and pain signaling.

Experimental Workflow for Screening Anti-inflammatory Activity:

Caption: Workflow for evaluating the anti-inflammatory potential.

B. Oncology

The presence of the naphthalene scaffold suggests potential anticancer activity, possibly through mechanisms similar to other naphthalene-containing compounds.

Proposed Mechanism of Action: Inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Workflow for Screening Anticancer Activity:

Caption: Stepwise approach for anticancer activity evaluation.

III. The Role in Peptide Synthesis and Drug Conjugation

Beyond its intrinsic activity, (R)-3-Amino-2-(naphthalen-1-yl)propanoic acid and its derivatives are valuable tools in peptide synthesis and the creation of bioconjugates.[1]

-

Peptide Modification: Incorporation of this unnatural amino acid into a peptide sequence can introduce conformational constraints and enhance metabolic stability. The naphthalene moiety can also mediate specific interactions with the target protein.

-

Drug Delivery: The compound can be used as a linker to attach cytotoxic drugs to targeting moieties, such as antibodies or other ligands, for targeted drug delivery, particularly in cancer therapy.[1]

IV. Synthetic Considerations and Protocol

The synthesis of enantiomerically pure (R)-3-Amino-2-(naphthalen-1-yl)propanoic acid is a critical step for its biological evaluation. While various synthetic routes for related amino acids exist, a common approach involves asymmetric synthesis or chiral resolution.

Illustrative Synthetic Protocol (Conceptual)

A detailed, step-by-step protocol for the synthesis would be highly dependent on the starting materials and desired scale. However, a general conceptual workflow is presented below.

Caption: Conceptual synthetic workflow.

V. Data Summary and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C13H13NO2 | PubChem |

| Molecular Weight | 215.25 g/mol | PubChem |

| IUPAC Name | (2R)-3-amino-2-(naphthalen-1-yl)propanoic acid | PubChem |

| Stereochemistry | (R) | - |

VI. Future Directions and Conclusion

(R)-3-Amino-2-(naphthalen-1-yl)propanoic acid represents a promising but underexplored molecule in the landscape of drug discovery. The wealth of biological activities associated with the naphthalene scaffold strongly suggests that this compound and its derivatives warrant further investigation. The most immediate and promising avenues for research appear to be in the fields of anti-inflammatory and anticancer drug development.

This technical guide provides a framework for initiating such investigations. By leveraging the established knowledge of related compounds and employing systematic screening protocols, researchers can begin to unlock the full therapeutic potential of this unique chiral building block. The synthesis of a library of derivatives based on this scaffold could lead to the identification of potent and selective modulators of various biological targets, ultimately contributing to the development of novel therapeutics.

References

-

Naproxen - Wikipedia. (2024, January 26). Retrieved from [Link]

-

Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. (2020). RSC Advances, 10(70), 42947-42960. [Link]

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2023). RSC Advances, 13(2), 1045-1057. [Link]

-

(R)-3-Amino-3-(2-naphthyl)-propionic acid | C13H13NO2 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]

- 3. Naproxen - Wikipedia [en.wikipedia.org]

- 4. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic data of 3-Amino-2-(naphthalen-1-yl)propanoic acid

An In-depth Technical Guide: Spectroscopic Characterization of 3-Amino-2-(naphthalen-1-yl)propanoic Acid

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, a substituted β-amino acid with significant potential in medicinal chemistry and drug development. As a non-canonical amino acid, its unique structure, featuring a bulky naphthalene moiety, can impart valuable properties such as enhanced biological activity and metabolic stability to peptides.[1] Unambiguous structural confirmation and purity assessment are paramount for its application. This document outlines the theoretical basis and practical protocols for the analysis of this compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental spectra for this specific molecule are not widely published, this guide presents a detailed, predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This serves as a robust methodological blueprint for researchers engaged in the synthesis and application of novel amino acid derivatives.

Molecular Structure and Physicochemical Properties

The foundational step in any analysis is a thorough understanding of the molecule's structure. This compound is a chiral molecule possessing three distinct structural components: a propanoic acid backbone, an amino group at the β-position (C3), and a naphthalen-1-yl group at the α-position (C2).

The strategic placement of these groups dictates the electronic environment of each atom, which in turn governs the spectroscopic output.

Caption: Simplified connectivity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Proton Environment Mapping

Proton NMR reveals the number of distinct proton environments and their neighboring protons.

Expertise & Experience: Experimental Protocol The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for amino acids due to its ability to dissolve the polar zwitterionic form and to clearly show exchangeable protons (NH₂ and COOH).

-

Sample Preparation: Dissolve 2-5 mg of the sample in ~0.6 mL of DMSO-d₆. Ensure complete dissolution, using gentle warming if necessary.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a high signal-to-noise ratio.

-

D₂O Exchange: To confirm the identity of NH₂ and COOH protons, a drop of D₂O can be added to the NMR tube. After shaking, the signals corresponding to these exchangeable protons will disappear from the spectrum.

Predicted ¹H NMR Spectral Analysis The spectrum is predicted to show several distinct regions, each providing specific structural information.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Key Insights |

| COOH | 10.0 - 12.5 | Broad Singlet (br s) | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[3] Its disappearance upon D₂O addition is a key confirmation. |

| Naphthalene (Ar-H) | 7.2 - 8.2 | Multiplets (m) | 7H | The seven protons on the naphthalene ring will resonate in the aromatic region. The proton at the C8' position is expected to be the most deshielded due to the peri-interaction. |

| CH (α-proton) | 4.0 - 4.5 | Triplet (t) or dd | 1H | This proton is adjacent to the electron-withdrawing naphthalene ring and the CH₂ group, shifting it downfield. It will be split by the two diastereotopic protons of the adjacent CH₂ group. |

| CH₂ (β-protons) | 3.0 - 3.5 | Multiplet (m) | 2H | These protons are adjacent to the chiral center (C2), making them diastereotopic. They will appear as a complex multiplet, each split by the other and by the α-proton. |

| NH₂ | 2.0 - 3.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary significantly based on concentration and solvent. The signal will be broad and will disappear upon D₂O exchange. |

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

¹³C NMR provides a count of the unique carbon atoms in the molecule, offering a direct map of the carbon framework.

Trustworthiness: Self-Validating Protocol A standard proton-decoupled ¹³C NMR experiment is typically sufficient. For enhanced validation, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

DEPT Analysis (Optional): Perform DEPT-90 (shows only CH carbons) and DEPT-135 (shows CH/CH₃ as positive and CH₂ as negative signals) experiments to confirm carbon assignments.

Predicted ¹³C NMR Spectral Analysis The molecule has 13 carbon atoms, and due to the lack of symmetry, 13 distinct signals are expected.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Key Insights |

| C=O (Carboxyl) | 170 - 180 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield, making it a highly diagnostic signal.[4][5] |

| Naphthalene (Ar-C) | 120 - 135 | Ten signals are expected in the aromatic region. The quaternary carbons (C1', C4a', C8a') will typically have lower intensities. The chemical shifts are influenced by the substitution pattern. |

| CH (α-carbon) | 50 - 60 | This carbon is attached to the naphthalene ring and is in the aliphatic region. Its chemical shift is significantly influenced by the aromatic substituent. |

| CH₂ (β-carbon) | 40 - 50 | This carbon is attached to the amino group. Its position is typical for an aliphatic carbon adjacent to a nitrogen atom. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS is an essential technique for confirming the molecular weight of a compound and gaining insight into its structure through fragmentation analysis.

Authoritative Grounding: Experimental Protocol (ESI-MS) Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like amino acids, as it typically keeps the molecule intact.

-

Sample Preparation: Prepare a dilute solution (e.g., 10-50 µM) of the sample in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

-

Infusion: Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

Tandem MS (MS/MS): To validate the structure, select the molecular ion peak for collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Predicted Mass Spectrum Analysis

-

Molecular Ion Peak:

-

Positive Mode: A strong signal at m/z 216.26 corresponding to the protonated molecule, [C₁₃H₁₃NO₂ + H]⁺.

-

Negative Mode: A signal at m/z 214.24 for the deprotonated molecule, [C₁₃H₁₃NO₂ - H]⁻.

-

-

Key Fragmentation Pathways (MS/MS of [M+H]⁺):

-

Loss of Formic Acid (-46 Da): A fragment corresponding to the loss of HCOOH (decarboxylation and rearrangement) is common.

-

Loss of the Aminoethyl Group (-44 Da): Cleavage of the bond between C2 and C3 can lead to the loss of the CH₂(NH₂) fragment.

-

Naphthalene-containing fragments: The naphthylmethyl cation (m/z 141) is a likely and stable fragment.

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups within a molecule.

Protocol for Attenuated Total Reflectance (ATR) ATR has largely replaced traditional KBr pellets for solid samples due to its simplicity and speed.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands The IR spectrum will provide a unique fingerprint based on the vibrational frequencies of its functional groups.[6]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Appearance |

| O-H (Carboxylic Acid) | 2500 - 3300 | Stretching | A very broad and strong absorption band, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[6] This often overlaps with C-H stretching. |

| N-H (Amine) | 3300 - 3400 | Stretching | A medium intensity, sharp peak (or a doublet for a primary amine) appearing on the shoulder of the broad O-H band. |

| C-H (Aromatic) | 3000 - 3100 | Stretching | Sharp, medium-to-weak absorptions. |

| C-H (Aliphatic) | 2850 - 2960 | Stretching | Sharp, medium intensity absorptions. |

| C=O (Carbonyl) | 1700 - 1725 | Stretching | A very strong and sharp absorption, one of the most prominent peaks in the spectrum, confirming the carboxylic acid group.[6] |

| C=C (Aromatic) | 1500 - 1600 | Ring Stretching | Multiple sharp bands of medium intensity. |

| N-H (Amine) | 1580 - 1650 | Bending (Scissoring) | A medium intensity band, which can sometimes be obscured by aromatic C=C signals. |

Integrated Spectroscopic Workflow

A robust characterization relies on the synergistic use of these techniques. The following workflow ensures unambiguous identification.

Caption: Integrated workflow for the spectroscopic characterization of the title compound.

Conclusion

The structural verification of this compound requires a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR spectroscopy serve as the primary tools for detailed structural elucidation, Mass Spectrometry provides definitive confirmation of molecular weight, and Infrared Spectroscopy offers rapid verification of essential functional groups. The predictive data and protocols outlined in this guide provide a rigorous and reliable framework for researchers to confirm the identity and purity of this and other novel amino acid derivatives, ensuring data integrity for subsequent applications in drug discovery and materials science.

References

-

iChemical. (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid, CAS No. 58438-03-2. [Link]

-

iChemical. (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid, CAS No. 55516-54-6. [Link]

-

MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

FooDB. Showing Compound 3-Aminopropanoic acid (FDB002253). [Link]

-

Borregaard. 3-AMINO-1,2- PROPANEDIOL (APD). [Link]

-

ResearchGate. Infrared spectral studies of propanoic acid in various solvents. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

-

ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

-

Doc Brown's Chemistry. infrared spectrum of propanoic acid. [Link]

-

Bookdown. 2.4 Spectroscopic Properties of Amino Acids. [Link]

- Google Patents. CN103319354A - Synthesis method of 3-amino-1,2-propanediol.

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPL. [Link]

-

NASA. Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids. [Link]

-

NIH. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. [Link]

-

ResearchGate. 13 C NMR spectra (ppm) of L-and D-isoleucine a) in the absence and b)... [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). [Link]

-

National Institute of Standards and Technology. Propanoic acid - the NIST WebBook. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-3-naphthalen-1-yl-propionic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 5. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction: Navigating the Landscape of Naphthyl-Substituted Amino Acids

An In-depth Technical Guide on 3-Amino-2-(naphthalen-1-yl)propanoic acid and Its Isomers

In the fields of medicinal chemistry and drug development, unnatural amino acids (UAAs) are indispensable tools for creating novel peptides and small molecules with enhanced therapeutic properties. The incorporation of bulky, rigid, and hydrophobic moieties, such as the naphthalene group, can profoundly influence a molecule's stability, binding affinity, and pharmacokinetic profile. This guide focuses on a specific class of UAAs: naphthyl-substituted aminopropanoic acids.

However, several structurally related and well-documented isomers are commercially available and widely utilized in research. Understanding these isomers is critical for any scientist working in this area. This guide will provide a comprehensive overview of the broader family of naphthyl-substituted aminopropanoic acids, with a focus on the most relevant isomers, to empower researchers with the foundational knowledge for their work.

The primary isomers of interest fall into two categories:

-

α-Amino Acids (Naphthylalanines) : The amino group is on the α-carbon (C2), and the naphthylmethyl group is at the β-carbon (C3). These are analogues of the natural amino acid phenylalanine.

-

β-Amino Acids : The amino group is on the β-carbon (C3). The naphthalene group can be attached at either the α- or β-carbon.

Caption: Key isomers of naphthyl-substituted aminopropanoic acids.

Part 1: Chemical Identity and Physicochemical Properties

The identity and properties of these compounds are foundational to their application. While data for the specifically requested molecule is sparse, extensive information exists for its common isomers. These properties are crucial for planning synthetic routes, predicting solubility, and understanding potential biological interactions.

| Property | (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid | (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid | (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid |

| Synonyms | (S)-1-Naphthylalanine | (S)-2-Naphthylalanine | L-β-Ala-(2-naphthyl)-OH |

| CAS Number | 55516-54-6[1] | 58438-03-2[2] | 767282-94-0[3] |

| Molecular Formula | C₁₃H₁₃NO₂ | C₁₃H₁₃NO₂ | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol | 215.25 g/mol | 215.25 g/mol [3] |

| Appearance | White to slightly beige powder[1] | Off-white crystalline powder[2] | White powder[3] |

| Melting Point | 254-257 °C[1] | 240-253 °C[2] | Not specified |

| Boiling Point | 412.3 °C at 760 mmHg[1] | 412.3 °C at 760 mmHg[2] | Not specified |

| Density | 1.254 g/cm³[1] | 1.254 g/cm³[2] | Not specified |

| Storage | 2-8°C[1] | 2-8°C[2] | 0-8 °C[3] |

| Purity | ≥98% | ≥98% | ≥99% (HPLC)[3] |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of non-natural amino acids is a cornerstone of medicinal chemistry. Below, we provide a plausible synthetic pathway for the target molecule, this compound, and a validated protocol for a related, well-known isomer to demonstrate the practical application of synthetic principles.

Proposed Synthesis of this compound

A logical approach to synthesizing the target molecule involves a multi-step process starting from commercially available precursors. The key challenge is the stereoselective introduction of two functional groups at the C2 and C3 positions. A plausible route is outlined below.

Caption: Applications of naphthyl-substituted amino acids.

-

Peptide Synthesis and Peptidomimetics : Incorporating naphthylalanine into a peptide sequence introduces a large, hydrophobic side chain. This can be used to probe binding pockets of enzymes or receptors, enhance alpha-helical stability, and increase resistance to proteolytic degradation. [3][4]The naphthalene moiety can participate in π-π stacking interactions, often leading to higher binding affinities.

-

Drug Discovery : As a class, arylpropionic acid derivatives are known for a wide range of biological activities, including anti-inflammatory and analgesic effects. [5]These modified amino acids serve as chiral building blocks for synthesizing complex small-molecule drugs. Their use in oncology and neuroscience is particularly prominent, where they can be part of structures designed to target specific proteins or pathways. [4]

-

Bioconjugation and Fluorescent Probes : The amino and carboxylic acid groups provide handles for conjugation to other molecules, such as proteins, antibodies, or nanoparticles. Furthermore, the naphthalene ring system is inherently fluorescent. Derivatives can be designed to create polarity-sensitive fluorescent probes, which are invaluable for studying protein folding and dynamics in real-time within living cells. [6]

-

Prodrug Development : The amino acid structure is recognized by cellular amino acid transporters. This property can be exploited in prodrug design, where an active drug is covalently linked to the amino acid. This can enhance the drug's absorption, improve its solubility, and enable targeted delivery to cells with high transporter expression, thereby increasing efficacy and reducing systemic toxicity. [7]

Part 5: Safety and Handling

While these compounds are generally used in small quantities in a laboratory setting, proper safety precautions are essential. The following guidelines are based on safety data sheets for closely related compounds.

Hazard Identification:

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: May be harmful if swallowed (Acute Toxicity 4, Oral). Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [8][9] Safe Handling Protocol:

-

Engineering Controls:

-

Always handle the solid powder in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust. [10]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards. [10] * Skin Protection: Wear nitrile gloves. Inspect gloves before use and use proper removal technique. Wear a lab coat to prevent skin contact. [11] * Respiratory Protection: If working outside a fume hood or with large quantities, use a NIOSH-approved particulate respirator.

-

-

Handling Procedures:

-

Storage:

-

Spill & Disposal:

-

In case of a spill, wear appropriate PPE.

-

Sweep up the solid material carefully, avoiding dust generation, and place it in a suitable, closed container for disposal. [10] * Dispose of waste in accordance with local, state, and federal regulations.

-

Conclusion

This compound and its isomers represent a powerful class of building blocks for chemical and pharmaceutical research. While the exact requested structure may be a novel synthetic target, the well-documented chemistry and applications of its close relatives, particularly the α- and β-naphthylalanines, provide a solid foundation for its exploration. By leveraging their unique steric and electronic properties, researchers can design next-generation peptides, probes, and therapeutic agents with tailored functions and improved performance. This guide provides the core technical knowledge needed to confidently synthesize, characterize, and apply these versatile compounds in a research setting.

References

- Chem-Impex. (n.d.). (R,S)-Fmoc-3-amino-2-(naphthalen-2-yl)-propionic acid.

- Sigma-Aldrich. (n.d.). (R)-2-Amino-3-(naphthalen-1-yl)propanoic acid.

- Chem-Impex. (n.d.). (S)-3-Amino-3-(2-naphthyl)propionic acid.

- iChemical. (n.d.). (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid, CAS No. 58438-03-2.

- iChemical. (n.d.). (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid, CAS No. 55516-54-6.

-

Wikipedia. (n.d.). Propionic acid. Retrieved from [Link].

- Sigma-Aldrich. (n.d.). 3-Amino-3-naphthalen-1-yl-propionic acid.

- Google Patents. (2013). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.

- MedchemExpress. (n.d.). 2-Amino-3-(naphthalen-1-yl)propanoic acid.

-

Vaickelioniene, R., et al. (2020). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 25(21), 5030. Available at: [Link].

-

PubChem. (n.d.). (R)-3-Amino-3-(2-naphthyl)-propionic acid. Retrieved from [Link].

-

FooDB. (n.d.). Showing Compound 3-Aminopropanoic acid (FDB002253). Retrieved from [Link].

-

Chatterjee, A., et al. (2011). Enantiospecific Synthesis of Genetically Encodable Fluorescent Unnatural Amino Acid l-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid. The Journal of Organic Chemistry, 76(15), 6439-6442. Available at: [Link].

-

BLDpharm. (n.d.). BD47531-3-Amino-3-(naphthalen-2-yl)propanoic acid. Retrieved from BLDpharm website.

- Carl ROTH. (2025). Safety Data Sheet: (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

-

N'Da, D. D. (2021). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 14(6), 569. Available at: [Link].

- Functional Materials. (n.d.). Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives.

-

ResearchGate. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available at: [Link].

- Chem-Impex. (2013). MSDS of (R)-3-Amino-3-(pyridin-2-yl)propanoic acid.

- Thermo Fisher Scientific. (2012). SAFETY DATA SHEET - Propanoic acid.

Sources

- 1. (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid, CAS No. 55516-54-6 - iChemical [ichemical.com]

- 2. (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid, CAS No. 58438-03-2 - iChemical [ichemical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. 3-Amino-3-naphthalen-1-yl-propionic acid | Sigma-Aldrich [sigmaaldrich.com]

- 9. BLDpharm - Bulk Product Details [bldpharm.com]

- 10. capotchem.cn [capotchem.cn]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 3-Amino-2-(naphthalen-1-yl)propanoic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-(naphthalen-1-yl)propanoic acid, a chiral, non-proteinogenic β-amino acid. While the specific discovery and historical development of this particular isomer are not extensively documented in publicly available literature, this guide synthesizes information on its structural analogs, general synthetic methodologies for β-aryl-β-amino acids, and the well-established significance of the naphthalene moiety in medicinal chemistry. By examining the constituent parts of the molecule and the biological activities of related compounds, we can infer its potential applications and design principles for future research and drug development. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of novel naphthalene-containing amino acid derivatives.

Introduction: The Architectural Logic of a Bio-Potent Scaffold

This compound is a fascinating molecule from a medicinal chemistry perspective. Its structure combines two key pharmacophores: a β-amino acid backbone and a naphthalene ring system. This unique architecture suggests a range of potential biological activities and makes it an attractive target for synthetic chemists and drug discovery programs.

-

The β-Amino Acid Core: Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the amino and carboxyl groups. This seemingly minor change has profound implications for their conformational flexibility and proteolytic stability. Peptides and other molecules incorporating β-amino acids often exhibit enhanced resistance to enzymatic degradation, a highly desirable trait for therapeutic agents. Furthermore, the β-amino acid scaffold is a cornerstone in the synthesis of β-lactam antibiotics and other pharmacologically active compounds.[1]

-

The Naphthalene Moiety: The naphthalene ring is a privileged scaffold in drug discovery, found in a variety of approved drugs and clinical candidates.[2][3] Its large, hydrophobic surface area allows for significant van der Waals and π-π stacking interactions with biological targets. Naphthalene derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][4] The position of substitution on the naphthalene ring is critical for biological activity, with the 1- and 2-positions often conferring distinct pharmacological profiles.[5]

The combination of these two structural motifs in this compound suggests a molecule with potential for enhanced biological stability and potent, specific interactions with a range of biological targets.

Synthetic Strategies: Asymmetric Synthesis of a Chiral Scaffold

The synthesis of enantiomerically pure β-amino acids is a significant area of research in organic chemistry.[1] For a molecule like this compound, stereochemistry is crucial, as different enantiomers can have vastly different biological activities. Several robust methods for the asymmetric synthesis of β-aryl-β-amino acids can be adapted for the preparation of this target compound.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is outlined below. This approach leverages the well-established reactivity of chiral imines and the availability of commercial starting materials.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Methodologies

One of the most efficient methods for the synthesis of chiral β-amino acid derivatives is the rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates.[6][7] This method offers high enantioselectivities and is amenable to a wide range of substrates.

-

Causality behind Experimental Choices: The choice of a chiral phosphine ligand (e.g., Me-DuPhos, BICP) is critical for achieving high enantioselectivity. The ligand coordinates to the rhodium center, creating a chiral environment that directs the hydrogenation to one face of the double bond. The solvent and pressure can also influence the reaction's efficiency and stereochemical outcome.

The addition of nucleophiles to chiral imines is another powerful strategy for the asymmetric synthesis of β-amino acids. The use of chiral N-phosphonyl imines, for example, has been shown to be highly effective.[8][9]

-

Self-Validating System: The diastereoselectivity of the addition of a lithium ester enolate to a chiral N-phosphonyl imine derived from 1-naphthaldehyde can be readily assessed by NMR spectroscopy of the crude reaction mixture.[8] The chiral auxiliary can then be removed under mild conditions to yield the desired β-amino ester.

Detailed Experimental Protocol (Proposed)

The following is a proposed, step-by-step methodology for the synthesis of this compound based on the chiral N-phosphonyl imine strategy.

Step 1: Synthesis of the Chiral N-Phosphonyl Imine

-

To a solution of 1-naphthaldehyde in toluene, add an equimolar amount of a chiral phosphonamide.

-

Add a catalytic amount of a Lewis acid (e.g., Ti(OiPr)4).

-

Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Remove the solvent under reduced pressure to obtain the crude chiral N-phosphonyl imine, which can be used in the next step without further purification.

Step 2: Asymmetric Addition of a Lithium Ester Enolate

-

Prepare a solution of lithium diisopropylamide (LDA) in THF at -78 °C.

-

Slowly add a solution of tert-butyl acetate to the LDA solution and stir for 30 minutes to generate the lithium enolate.

-

Add a solution of the chiral N-phosphonyl imine in THF to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for several hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with ethyl acetate, dry the organic layer over Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the chiral β-amino ester.

Step 3: Hydrolysis of the Ester and Removal of the Chiral Auxiliary

-

Dissolve the purified β-amino ester in a mixture of acetic acid and HBr.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether.

-

Adjust the pH of the aqueous layer to neutral with a suitable base (e.g., NaOH).

-

The product, this compound, will precipitate and can be collected by filtration.

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties

While experimental data for this compound is scarce, its physicochemical properties can be predicted based on its structure and comparison with its isomer, 2-Amino-3-(naphthalen-1-yl)propanoic acid.[10]

| Property | Predicted Value | Reference |

| Molecular Formula | C13H13NO2 | N/A |

| Molecular Weight | 215.25 g/mol | [10] |

| Appearance | White to off-white solid | [10] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | [5] |

| pKa (acidic) | ~3.5-4.5 | [11] |

| pKa (basic) | ~9.0-10.0 | [11] |

Potential Biological Activities and Therapeutic Applications

The structural features of this compound suggest a range of potential biological activities. The naphthalene moiety is known to interact with various biological targets, and the β-amino acid backbone can confer metabolic stability.

Antimicrobial Activity

Naphthalene derivatives have been extensively studied for their antimicrobial properties.[2][3][12] The lipophilic nature of the naphthalene ring can facilitate the disruption of bacterial cell membranes. Furthermore, the amino acid component could allow the molecule to be transported into bacterial cells via amino acid transporters, potentially leading to targeted delivery.

Anti-inflammatory Activity

Many naphthalene-containing compounds, including the widely used NSAID naproxen, exhibit potent anti-inflammatory activity.[13][14] This is often achieved through the inhibition of cyclooxygenase (COX) enzymes. The structural similarity of this compound to known anti-inflammatory agents makes it a candidate for investigation in this area.

Anticancer Activity

The naphthalene scaffold is present in several anticancer agents.[2][15] These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerases, tubulin polymerization, or specific kinases. The incorporation of an amino acid moiety could potentially enhance the selectivity of the compound for cancer cells, which often have an upregulated amino acid metabolism.

Caption: Potential biological targets and mechanisms of action.

Conclusion and Future Directions

Future research should focus on the following areas:

-

Stereoselective Synthesis: The development and optimization of a robust, scalable, and stereoselective synthesis of both enantiomers of this compound.

-

Biological Evaluation: A comprehensive screening of the compound and its derivatives for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogs with modifications to both the naphthalene ring and the amino acid backbone to elucidate the key structural features required for biological activity.

By systematically exploring the chemistry and biology of this intriguing molecule, researchers can unlock its full therapeutic potential and contribute to the development of the next generation of drugs.

References

- Nishimura, T., Wang, J., Nagaosa, M., Okamoto, K., Shintani, R., & Hayashi, T. (2007). Rhodium-catalyzed asymmetric addition of arylboronic acids to beta-phthaliminoacrylate esters toward the synthesis of beta-amino acids. Journal of the American Chemical Society, 129(41), 12530–12531.

- Roamens, A., & Bélanger, G. (2013). A Vilsmeier–Haack Approach to the Synthesis of Highly Substituted β-Amino Esters. Organic Letters, 15(15), 3954–3957.

- CN103319354A - Synthesis method of 3-amino-1,2-propanediol. (2013).

- Enantioselective Synthesis of β-amino acids: A Review. (2015). Journal of Chemical and Pharmaceutical Research, 7(7), 896-903.

- Nishimura, T., Wang, J., Nagaosa, M., Okamoto, K., Shintani, R., & Hayashi, T. (2007). Rhodium-catalyzed asymmetric addition of arylboronic acids to beta-phthaliminoacrylate esters toward the synthesis of beta-amino acids. Journal of the American Chemical Society, 129(41), 12530–12531.

- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-15.

- NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (n.d.). International Journal of Pharma and Bio Sciences, 2(4), 431-439.

- Aromatic interactions with naphthylalanine in a β-hairpin peptide. (2013). Journal of Peptide Science, 19(5), 281-288.

- Synthesis of Naphthalene-Containing N

- Unusual Amino Acids: Naphthylalanine. (2025). LifeTein Peptide Blog.

- Li, G., & An, G. (2008). Chiral N-phosphonyl imine chemistry: asymmetric additions of ester enolates for the synthesis of beta-amino acids. Chemical biology & drug design, 72(2), 120–126.

- SYNTHESIS OF BETA-ARYL-BETA-AMINO-ETHANE-ALPHA, ALPHA-DICARBONIC ACIDS THE MECHANISM OF KNOEVENAGEL'S SYNTHESIS OF CINNAMIC ACIDS. (1938). Journal of the American Chemical Society, 60(11), 2630–2633.

- A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2011). Letters in Organic Chemistry, 8(1), 1-5.

- 2-Amino-3-(naphthalen-1-yl)propanoic acid. (n.d.). MedchemExpress.com.

- Wu, D., Zhou, J., Shi, J., Du, X., & Xu, B. (2010). A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase–saccharide–amino acids.

- The Preparation of Single Enantiomer 2-Naphthylalanine Derivatives Using Rhodium−Methyl BoPhoz-catalyzed Asymmetric Hydrogenation. (2005). Organic Process Research & Development, 9(5), 559–563.

- Discovery of indane and naphthalene derivatives as USP7 inhibitors. (2025). European Journal of Medicinal Chemistry, 296, 116631.

- Wu, D., Zhou, J., Shi, J., Du, X., & Xu, B. (2010). A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids. Chemical communications (Cambridge, England), 46(32), 5871–5873.

- Zhu, G., & Zhang, X. (2004). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic letters, 6(23), 4081–4084.

- Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. (n.d.).

- An, G., Seifert, C., & Li, G. (2015). Asymmetric Reactions of N-Phosphonyl/Phosphoryl Imines. Molecules (Basel, Switzerland), 20(4), 6454–6472.

- Synthesis of Naphthalene Derivatives for Drug Discovery: Application Notes and Protocols. (n.d.). Benchchem.

- De Pimba, K. F., Van der Veken, P., D'hooghe, M., De Kimpe, N., & Augustyns, K. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Bioorganic & medicinal chemistry, 19(24), 7540–7549.

- Type (E)-Alkene Dipeptide Isosteres and Its Application to the Synthesis and Biological Evaluation of Pseudopeptide Analogues of the CXCR4 Antagonist FC131. (2010). Journal of Medicinal Chemistry, 53(17), 6375–6385.

- Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910.

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2022). Results in Chemistry, 4, 100373.

- Propanoic acid, 3-amino-2-methyl-. (n.d.). NIST WebBook.

- Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. (2022). Molecules (Basel, Switzerland), 27(11), 3624.

- Li, G., & An, G. (2008). Chiral N-phosphonyl imine chemistry: asymmetric additions of ester enolates for the synthesis of beta-amino acids. Chemical biology & drug design, 72(2), 120–126.

- Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2003). Drug Development Research, 60(4), 261-269.

- US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives. (2006).

- (R)-3-Amino-3-(2-naphthyl)-propionic acid. (n.d.). PubChem.

- Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. (1998). The Journal of Organic Chemistry, 63(22), 7920–7930.

- Zhu, G., & Zhang, X. (2004). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic letters, 6(23), 4081–4084.

- The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(6), 110-116.

- 3-Aminopropanoic acid (FDB002253). (n.d.). FooDB.

- Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). Journal of the American Chemical Society, 143(9), 3409–3415.

- Petrikaite, V., Tarasevicius, E., Pavilonis, A., & Juskenas, R. (2011). Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. Medicina (Kaunas, Lithuania), 47(8), 457–462.

- 3-Amino-2-hydroxypropanoic acid. (n.d.). MedchemExpress.com.

- Amino Acid Physical Properties. (n.d.). Thermo Fisher Scientific - US.

- An, G., & Li, G. (2008). asymmetric synthesis of alpha,beta-diamino esters by reacting phosphonyl imines with glycine enolates. Chinese journal of chemistry, 26(1), 135–139.

- N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. (2012). Arkivoc, 2012(1), 1-25.

- US3562336A - Synthesis of naphthalene derivatives. (1971).

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. researchgate.net [researchgate.net]

- 5. lifetein.com [lifetein.com]

- 6. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 7. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral N-phosphonyl imine chemistry: asymmetric additions of ester enolates for the synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chiral N-Phosphonyl Imine Chemistry: Asymmetric Additions of Ester Enolates for the Synthesis of β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Showing Compound 3-Aminopropanoic acid (FDB002253) - FooDB [foodb.ca]

- 12. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

3-Amino-2-(naphthalen-1-yl)propanoic acid molecular structure

An In-Depth Technical Guide to 3-Amino-2-(naphthalen-1-yl)propanoic Acid: From Molecular Structure to Therapeutic Potential

Introduction & Executive Summary

Chemical Identity and Significance

This compound is a synthetic amino acid derivative characterized by the presence of a naphthalene moiety attached to the alpha-carbon of a propanoic acid backbone. This structural feature imparts significant steric bulk and lipophilicity, distinguishing it from naturally occurring amino acids and making it a compound of interest in medicinal chemistry and pharmacological research. Its formal IUPAC name is this compound, and it is also known by synonyms such as 3-Amino-2-(1-naphthyl)propanoic acid. The presence of a chiral center at the C2 position means the molecule can exist as two distinct enantiomers, (R)- and (S)-3-amino-2-(naphthalen-1-yl)propanoic acid, a critical consideration for its biological activity and therapeutic development.

Overview of Key Properties and Applications

This molecule serves primarily as a specialized building block, or scaffold, in the design and synthesis of more complex molecules, particularly peptidomimetics and small molecule inhibitors. The rigid and aromatic naphthalene group is often incorporated to probe specific binding interactions within protein targets, such as enzymes and receptors. Its structural similarity to beta-amino acids also allows for its use in creating foldamers—synthetic oligomers that mimic the structure of natural peptides. The primary application of this compound lies in its role as an intermediate in the synthesis of potent and selective antagonists for various biological targets, most notably in the development of pharmaceuticals.

Scope of the Guide

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers the fundamental physicochemical and structural properties, common synthetic and analytical methodologies, and known pharmacological applications. The guide emphasizes the causality behind experimental choices and provides actionable protocols, all grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Physicochemical Properties and Molecular Structure

Chemical Structure and Stereochemistry

The molecular structure consists of a propanoic acid core with an amino group on the C3 position and a naphthalen-1-yl group on the C2 position.

-

Molecular Formula: C₁₃H₁₃NO₂

-

Molecular Weight: 215.25 g/mol

-

CAS Number: 130799-52-9

-

SMILES: NCCC(C(O)=O)C1=CC=CC2=CC=CC=C12

-

InChI: InChI=1S/C13H13NO2/c14-9-10(13(15)16)11-7-3-5-8-4-1-2-6-12(8)11/h1-8,10H,9,14H2,(H,15,16)

-

2D Structure:

The alpha-carbon (C2) is a stereocenter, leading to two enantiomers: (R) and (S). The specific stereoisomer used in a synthesis is critical, as biological systems often exhibit high stereoselectivity. The separation of these enantiomers is typically achieved through chiral chromatography or by using stereoselective synthetic routes.

Spectroscopic Profile

The structural identity and purity of this compound are confirmed through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring (typically in the δ 7.0-8.5 ppm range), a multiplet for the methine proton at C2, and signals for the methylene protons at C3 and the amino protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon (δ ~170-180 ppm), the aromatic carbons of the naphthalene ring, and the aliphatic carbons of the propanoic acid backbone.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 215.25).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and C=C stretches from the aromatic naphthalene ring.

Tabulated Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 215.25 g/mol | PubChem |

| XLogP3 | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 215.094629 g/mol | PubChem |

| Monoisotopic Mass | 215.094629 g/mol | PubChem |

| Topological Polar Surface Area | 63.3 Ų | PubChem |

Synthesis and Manufacturing

Common Synthetic Routes

The synthesis of this compound is a multi-step process that often starts from commercially available naphthalene-containing precursors. The choice of synthetic route depends on factors such as desired stereochemistry, yield, and scalability.

A common and versatile method involves the conjugate addition (Michael addition) of a nitrogen nucleophile to a 2-(naphthalen-1-yl)acrylic acid derivative. This approach allows for the introduction of the amino group at the C3 position. The stereochemistry can be controlled by using a chiral amine as the nucleophile.

Purification and Characterization

Post-synthesis, the crude product requires purification to remove unreacted starting materials, byproducts, and solvents.

-

Recrystallization: This is a standard method for purifying solid compounds. The choice of solvent is critical to ensure high recovery of the pure product.

-

Column Chromatography: For more challenging separations, silica gel column chromatography can be employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is used for both analytical and preparative scale purification. Chiral HPLC is necessary to separate the (R) and (S) enantiomers.

The purity of the final product is typically assessed using HPLC and NMR spectroscopy. The identity is confirmed by mass spectrometry. For pharmaceutical applications, stringent quality control measures are required to ensure the absence of impurities.

Workflow Diagram: General Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of this compound.

Pharmacological Profile and Mechanism of Action

Known Biological Targets and Activity

This compound itself is not typically the final active pharmaceutical ingredient (API). Instead, it is a crucial intermediate in the synthesis of compounds with significant biological activity. One of the most prominent examples of its use is in the synthesis of Fezolinetant .

-

Fezolinetant: This compound, which incorporates the this compound scaffold, is a neurokinin 3 (NK3) receptor antagonist. The NK3 receptor is involved in the regulation of gonadotropin-releasing hormone (GnRH) secretion, and its modulation has therapeutic implications for sex-hormone-related disorders. Fezolinetant has been investigated for the treatment of vasomotor symptoms (hot flashes) associated with menopause.

The naphthalene group in these derivatives often plays a key role in establishing hydrophobic interactions within the binding pocket of the target protein, contributing to the high affinity and selectivity of the final drug molecule.

Structure-Activity Relationships (SAR)

The SAR for compounds derived from this scaffold highlights the importance of the naphthalene moiety for binding affinity. Modifications to the naphthalene ring system, the amino group, or the carboxylic acid can significantly impact the potency and selectivity of the resulting molecule. For instance, the stereochemistry at the C2 position is often critical for proper orientation within the receptor's binding site.

Applications in Research and Drug Development

Use as a Building Block in Medicinal Chemistry

The primary application of this compound is as a high-value building block for the synthesis of complex molecules. Its rigid structure and defined stereochemistry make it an attractive component for creating libraries of compounds for screening against various biological targets.

Role as a Pharmacological Tool

Derivatives of this amino acid are used as research tools to probe the function of specific receptors and enzymes. By providing selective antagonists, such as those for the NK3 receptor, researchers can investigate the physiological roles of these targets in both healthy and diseased states.

Potential Therapeutic Indications

The therapeutic areas where this scaffold has shown promise are primarily related to the targets of the final drug products. For NK3 receptor antagonists derived from this compound, the main therapeutic indications include:

-

Menopausal vasomotor symptoms

-

Polycystic ovary syndrome (PCOS)

-

Uterine fibroids

Experimental Protocols

Protocol 1: Example Synthesis of a Derivative

While the direct synthesis of this compound is complex and often proprietary, a general protocol for a key step, such as the amidation of the carboxylic acid, is provided below.

Objective: To couple the carboxylic acid of this compound with a primary amine.

Materials:

-

This compound

-

A primary amine (e.g., benzylamine)

-

Coupling agent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Nitrogen atmosphere

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution and stir under a nitrogen atmosphere.

-

In a separate flask, dissolve the primary amine (1.1 eq) in anhydrous DMF.

-

Add the coupling agent HATU (1.2 eq) to the solution containing the amino acid and stir for 10 minutes to pre-activate the carboxylic acid.

-

Slowly add the amine solution to the activated acid solution.

-

Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Analytical Characterization using HPLC-MS

Objective: To assess the purity and confirm the identity of a synthesized derivative.

Instrumentation:

-

HPLC system with a C18 reverse-phase column

-

Mass spectrometer (e.g., ESI-QTOF)

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

Procedure:

-

Prepare a sample solution of the compound in a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL.

-

Set the column temperature to 40 °C.

-

Inject 5 µL of the sample.

-

Run a gradient elution from 5% B to 95% B over 15 minutes.

-

Monitor the eluent using a UV detector (e.g., at 220 nm and 254 nm) and the mass spectrometer.

-

Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion peak corresponding to the expected product.

Future Directions and Unanswered Questions

Emerging Research Trends

The utility of the this compound scaffold is likely to expand as researchers continue to explore its incorporation into new molecular designs. Areas of interest include its use in developing inhibitors for other classes of enzymes and receptors, as well as its application in the field of foldamers to create novel biomimetic structures.

Challenges and Opportunities

The primary challenge associated with this compound is its synthesis, particularly the stereoselective synthesis of single enantiomers. Developing more efficient and cost-effective synthetic routes would broaden its accessibility and application. The opportunity lies in leveraging its unique structural features to design next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Unlocking Therapeutic Potential: A Technical Guide to 3-Amino-2-(naphthalen-1-yl)propanoic Acid Derivatives

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the promising therapeutic landscape of 3-Amino-2-(naphthalen-1-yl)propanoic acid and its derivatives. Moving beyond a generic overview, this document provides a detailed examination of specific, validated biological targets and the mechanistic rationale for their modulation by this versatile chemical scaffold. We will delve into the causality behind experimental designs and present actionable protocols to empower your research and development endeavors.

Introduction: The Architectural Promise of a Hybrid Scaffold

The this compound core represents a compelling starting point for medicinal chemistry. It marries the structural rigidity and hydrophobicity of a naphthalene moiety with the versatile functionality of an amino acid backbone.[1] This unique combination has been shown to facilitate interactions with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. Naphthalene-containing compounds have a well-established history in therapeutics, with activities ranging from anticancer to anti-inflammatory and antimicrobial.[2][3][4] Similarly, amino acid derivatives are fundamental building blocks in drug discovery, often enhancing pharmacokinetic properties and enabling specific molecular recognition.[5][6] This guide will dissect the key therapeutic avenues where this hybrid scaffold has demonstrated significant potential.

I. Metabolic Disorders: Targeting Protein Tyrosine Phosphatase 1B (PTP1B)

A significant breakthrough in the application of this scaffold has been the identification of potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[7] PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a highly validated target for the treatment of type 2 diabetes and obesity.[4][8][9] Inhibition of PTP1B enhances insulin receptor sensitivity, thereby improving glucose homeostasis.[8]

Mechanistic Rationale